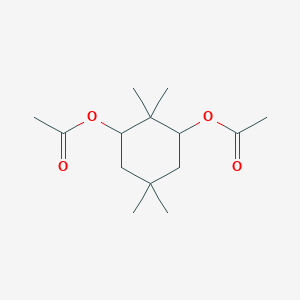
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is a chemical compound with the molecular formula C14H24O4. It consists of 24 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a cyclohexane ring substituted with four methyl groups and two acetate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate typically involves the acetylation of 2,2,5,5-tetramethylcyclohexane-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
化学反应分析
Types of Reactions
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2,2,5,5-tetramethylcyclohexane-1,3-diol.
Substitution: Results in halogenated or aminated derivatives.
科学研究应用
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins with specific properties.
作用机制
The mechanism of action of 2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release acetic acid and 2,2,5,5-tetramethylcyclohexane-1,3-diol. The released acetic acid can participate in metabolic pathways, while the diol can interact with enzymes and other biomolecules.
相似化合物的比较
Similar Compounds
2,2,5,5-Tetramethylcyclohexane-1,3-diol: The parent diol compound.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dibenzoate: A similar compound with benzoate groups instead of acetate groups.
2,2,5,5-Tetramethylcyclohexane-1,3-diyl dichloride: A halogenated derivative.
Uniqueness
2,2,5,5-Tetramethylcyclohexane-1,3-diyl diacetate is unique due to its specific ester functional groups, which impart distinct chemical properties. Its stability and reactivity make it suitable for various applications in research and industry.
属性
CAS 编号 |
23174-54-1 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
(3-acetyloxy-2,2,5,5-tetramethylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-11-7-13(3,4)8-12(14(11,5)6)18-10(2)16/h11-12H,7-8H2,1-6H3 |
InChI 键 |
SXMQOKFREGXHNY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC(CC(C1(C)C)OC(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



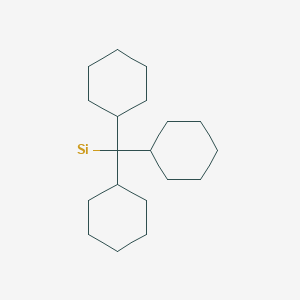

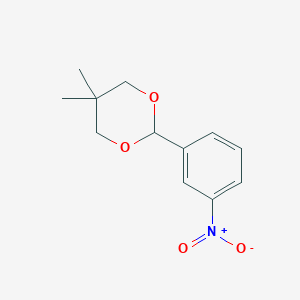
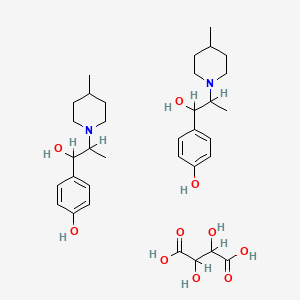
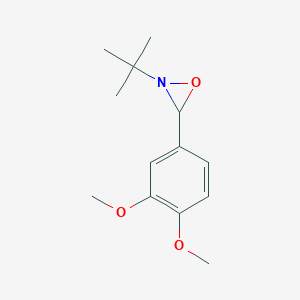
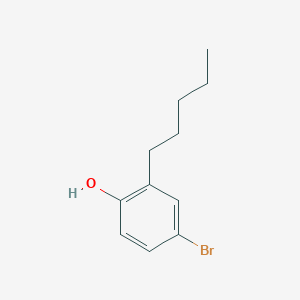
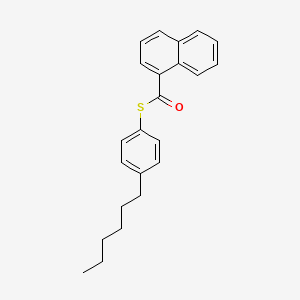

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
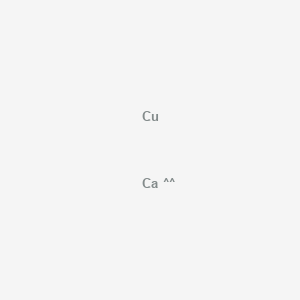
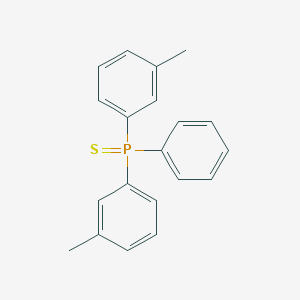
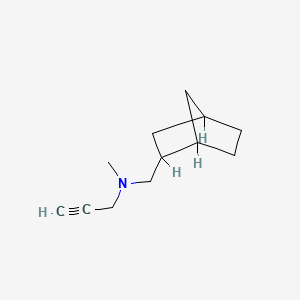
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
